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N-Methyl-methamidophos

Catalog No.
S1541649
CAS No.
28167-49-9
M.F
C3H10NO2PS
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-methamidophos

CAS Number

28167-49-9

Product Name

N-Methyl-methamidophos

IUPAC Name

N-[methoxy(methylsulfanyl)phosphoryl]methanamine

Molecular Formula

C3H10NO2PS

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5)

InChI Key

BLCZIYDMHFXVLD-UHFFFAOYSA-N

SMILES

CNP(=O)(OC)SC

Synonyms

N-Methyl-Tamaron(TM), N-Methyl-monitor(TM), Methylphosphoramidothioic acid, O,S-dimethyl ester

Canonical SMILES

CNP(=O)(OC)SC
  • Insecticide mode of action studies

    Due to its historical use as an insecticide, NMMP serves as a model compound for understanding the insecticidal properties of organophosphates. Research using NMMP investigates its mechanism of action at the molecular level, focusing on how it disrupts the nervous system of insects. This knowledge can be used to develop safer and more targeted insecticides in the future [].

  • Environmental fate and degradation studies

    As an environmental contaminant, understanding the fate and degradation of NMMP in various environmental settings is crucial. Research in this area employs NMMP to study its decomposition pathways in soil, water, and plants. This information helps assess potential environmental risks associated with the historical use of NMMP and similar compounds [].

  • Toxicity studies

    NMMP exhibits acute and chronic toxicity in various organisms, including mammals, birds, and fish. Scientific research utilizes NMMP to investigate the mechanisms of organophosphate toxicity and develop methods for toxicity assessment and risk evaluation. This knowledge is vital for establishing safe handling practices and informing regulatory decisions regarding organophosphate compounds [].

N-Methyl-methamidophos is a derivative of methamidophos, an organophosphate compound primarily used as an insecticide and acaricide. The chemical structure of N-Methyl-methamidophos is characterized by the presence of a methyl group attached to the nitrogen atom of the methamidophos molecule. This modification influences its biological activity and chemical behavior. Methamidophos itself is known for its high toxicity and effectiveness in pest control, but concerns regarding its environmental impact and potential health risks have led to regulatory restrictions in some regions .

Typical of organophosphates. Key reactions include:

  • Hydrolysis: N-Methyl-methamidophos is susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of less toxic metabolites such as methyl dihydrogen phosphate and S-methyl dihydrogen thiophosphate .
  • Oxidation: The compound can be oxidized to produce various degradation products, including methanesulfonic acid, which is a significant environmental contaminant .
  • Enzymatic Reactions: It interacts with enzymes like acetylcholinesterase, leading to inhibition and consequent neurotoxic effects in organisms .

N-Methyl-methamidophos exhibits significant biological activity, primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be lethal to insects . Additionally, it has been shown to interact with neuronal nicotinic acetylcholine receptors, further complicating its biological effects .

The synthesis of N-Methyl-methamidophos can be achieved through several methods:

  • Direct Methylation: Methylation of methamidophos using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.
  • N-Deacylation: This process involves the removal of acyl groups from acephate to yield methamidophos, which can then be methylated to produce N-Methyl-methamidophos.
  • Chemical Modification: Modifying existing organophosphate compounds through various organic reactions to introduce the methyl group at the nitrogen site.

These methods vary in complexity and yield depending on the reagents and conditions used.

N-Methyl-methamidophos is primarily utilized in agriculture as an insecticide and acaricide. Its applications include:

  • Crop Protection: Effective against a wide range of pests affecting crops such as fruits, vegetables, and ornamental plants.
  • Public Health: Used in vector control programs aimed at managing insect populations that transmit diseases.
  • Research: Employed in studies investigating organophosphate toxicity and enzymatic interactions.

Despite its effectiveness, regulatory scrutiny has limited its use in some countries due to health and environmental concerns .

Research has demonstrated that N-Methyl-methamidophos interacts with various biochemical pathways:

  • Acetylcholinesterase Inhibition: Studies indicate that this compound significantly inhibits acetylcholinesterase activity, leading to potential neurotoxic effects.
  • Microbial Degradation: Certain microorganisms have been identified that can degrade N-Methyl-methamidophos, providing insights into bioremediation strategies for contaminated environments .
  • Enzyme Interactions: The compound has been shown to interact with enzymes such as phosphotriesterase and paraoxonase 1, which are involved in the detoxification processes in various organisms .

Several compounds share structural or functional similarities with N-Methyl-methamidophos. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
MethamidophosYesInsecticide; acetylcholinesterase inhibitorParent compound; higher toxicity
AcephateYesInsecticide; proinsecticideConverted to methamidophos upon metabolism
DimethoateYesInsecticide; acetylcholinesterase inhibitorContains a different functional group
ChlorpyrifosYesInsecticide; acetylcholinesterase inhibitorBroader spectrum but more environmentally persistent

N-Methyl-methamidophos stands out due to its specific methylation at the nitrogen atom, which alters its interaction with biological systems compared to its parent compound and other similar organophosphates.

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Dates

Last modified: 08-15-2023

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